Predictable Stepwise Functionalization Enabled by C-I vs. C-Br Bond Energy Difference
This compound possesses a built-in reactivity gradient due to the disparate bond dissociation energies (BDEs) of its C-X bonds. This allows for the selective functionalization of the iodo group in the presence of the bromo and chloro groups. A comparator lacking this specific combination of halogens would not offer the same predictable site-selectivity without additional synthetic steps. Data from established chemical principles shows the BDE for an aromatic C-I bond is significantly lower than that for a C-Br bond [1].
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C-I bond: ~228 kJ/mol; C-Br bond: ~290 kJ/mol; C-Cl bond: ~346 kJ/mol |
| Comparator Or Baseline | Analogous mono- or dihalogenated benzene lacking an iodo substituent |
| Quantified Difference | The C-I bond is ~62 kJ/mol weaker than the C-Br bond, providing a thermodynamic basis for selective oxidative addition. |
| Conditions | Class-level thermodynamic data for aromatic C-X bonds [1]. |
Why This Matters
This thermodynamic difference ensures that the iodine site can be reacted exclusively in a first cross-coupling step, leaving the bromo and chloro handles intact for subsequent, independent diversification of the aromatic core.
- [1] ISSReDU. Bond energies of C-Hal bonds. (accessed 2026-04-22). View Source
